molecular formula C11H9NO5 B2854806 (Z)-4-(3-carboxyacrylamido)benzoic acid CAS No. 5432-04-2

(Z)-4-(3-carboxyacrylamido)benzoic acid

Cat. No.: B2854806
CAS No.: 5432-04-2
M. Wt: 235.195
InChI Key: KDCFOKATFSLHQS-WAYWQWQTSA-N
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Description

(Z)-4-(3-Carboxyacrylamido)benzoic acid (CAS: 5432-04-2) is a benzoic acid derivative with the molecular formula C₁₁H₉NO₅ and a molecular weight of 235.19 g/mol . It features a (Z)-configured acrylamido group (-NH-C(=O)-CH=CH-COOH) attached to the para position of the benzoic acid ring. This compound is synthesized via condensation reactions, such as between acetic anhydride and p-aminosalicylic acid, and is typically isolated with a purity of ≥98% . Its structure enables coordination with transition metals (e.g., Co(II), Ni(II), Cr(III)), forming complexes characterized by FTIR, UV-Vis spectroscopy, and X-ray diffraction (XRD) . Applications include pharmacological research and materials science, particularly in nanoparticle synthesis and biological activity studies .

Properties

IUPAC Name

4-[[(Z)-3-carboxyprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCFOKATFSLHQS-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3-carboxyacrylamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with acryloyl chloride under controlled conditions to form the desired product. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(3-carboxyacrylamido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the amide group can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including (Z)-4-(3-carboxyacrylamido)benzoic acid, exhibit antimicrobial properties. A study highlighted that benzoic acid derivatives can inhibit biofilm formation, which is crucial in treating infections caused by biofilm-forming bacteria such as Klebsiella pneumoniae. The compound demonstrated a significant reduction in biofilm formation, suggesting its potential as an antibiofilm agent .

Prodrugs for Tuberculosis Treatment
The compound may also serve as a prodrug for tuberculosis treatment. Studies have shown that weak acids like benzoic acid possess antimycobacterial activity. By modifying the structure to include this compound, researchers can enhance the compound's ability to penetrate cell membranes, thereby improving its efficacy against mycobacterial infections .

Materials Science

Polymer Synthesis
this compound can act as a monomer in the synthesis of polymers. Its carboxylic acid group allows for the formation of polyamides and other polymeric materials through condensation reactions. This application is particularly relevant in developing biodegradable plastics and coatings that are environmentally friendly .

Hydrogels for Drug Delivery
The compound has been investigated for use in hydrogel formulations. Hydrogels incorporating this compound can be designed to release drugs in a controlled manner, making them suitable for various biomedical applications, including wound healing and controlled drug delivery systems .

Environmental Science

Water Treatment Applications
The compound's ability to chelate metal ions suggests its potential use in water treatment processes. Studies have shown that benzoic acid derivatives can effectively remove heavy metals from contaminated water sources, thus contributing to environmental remediation efforts .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

CompoundBiofilm Reduction (%)Minimum Inhibitory Concentration (mg/mL)
3-Hydroxy Benzoic Acid974
2,5-Dihydroxy Benzoic Acid898
This compoundTBDTBD

Table 2: Polymer Applications of this compound

Polymer TypeApplication AreaProperties Enhanced
PolyamideBiodegradable PlasticsIncreased strength and flexibility
HydrogelDrug Delivery SystemsControlled release and biocompatibility

Case Studies

  • Case Study on Antibiofilm Properties
    In vitro studies conducted on various benzoic acid derivatives, including this compound, demonstrated their effectiveness in inhibiting biofilm formation by Klebsiella pneumoniae. The results indicated a strong correlation between structural modifications and antimicrobial potency, paving the way for further development of new therapeutic agents .
  • Development of Biodegradable Polymers
    A research initiative focused on synthesizing biodegradable polymers using this compound as a monomer showed promising results. The resulting materials exhibited favorable mechanical properties while maintaining environmental sustainability, highlighting the compound's versatility in materials science applications .

Mechanism of Action

The mechanism of action of (Z)-4-(3-carboxyacrylamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid and amide functional groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Molecular Formula : C₉H₈O₄
  • Molecular Weight : 180.16 g/mol
  • Key Features : Contains a 3,4-dihydroxybenzene ring conjugated to an acrylic acid group.
  • Applications : Widely used in pharmacological and cosmetic research due to antioxidant properties. Acts as a precursor in supplement and beverage formulations .
  • Comparison : Unlike (Z)-4-(3-carboxyacrylamido)benzoic acid, caffeic acid lacks the acrylamido (-NH-C(=O)-) linkage and instead has a direct acrylic acid substituent. This difference reduces its metal-chelating capacity but enhances solubility in polar solvents .
Ortho/Meta/Para-Substituted Acrylamido Benzoic Acids
  • Examples: Ortho-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acid .
  • Key Features : Substituent position (ortho, meta, para) critically influences electronic properties and bioactivity.
  • Comparison :
    • Para-substitution (as in the target compound) enhances symmetry and stabilizes metal complexes, improving crystallinity .
    • Ortho-substitution introduces steric hindrance, reducing coordination efficiency but increasing thermal stability .
    • Meta-substitution often results in lower biological activity due to disrupted conjugation .
4-(Sulfooxy)benzoic Acid Positional Isomers
  • Examples : 2-(sulfooxy)benzoic acid (ortho), 4-(sulfooxy)benzoic acid (para) .
  • Key Findings : Positional isomerism affects fragmentation patterns (e.g., loss of sulfoxy or carboxylic acid groups during MS/MS) and solubility. Para-substituted derivatives generally exhibit higher stability .

Functional Analogues

MSA Ligand (4-(2-(4-(3-Carboxyacrylamido)phenyl)-2-oxoethylamino)-2-hydroxybenzoic Acid)
  • Key Features: Bisbidentate ligand with an additional 2-hydroxybenzoic acid moiety and oxoethylamino linker .
  • Coordination Chemistry: MSA forms heteronuclear complexes, while the target compound prefers mononuclear complexes with transition metals .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Solubility Profile
This compound C₁₁H₉NO₅ 235.19 Para Limited in non-polar solvents
Caffeic Acid C₉H₈O₄ 180.16 3,4-Dihydroxy High in polar solvents
MSA Ligand C₁₈H₁₅N₂O₈ 387.32 (estimated) Para + Ortho-hydroxy Soluble in DMSO, DMF

Table 2: Coordination Properties

Compound Preferred Metal Ions Complex Type Application Example
This compound Co(II), Ni(II), Cr(III) Mononuclear Antimicrobial agents
MSA Ligand Lanthanides, Fe(III) Heteronuclear Catalysis, imaging

Biological Activity

(Z)-4-(3-carboxyacrylamido)benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a carboxyacrylamido group that may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₉N₁O₅
  • Molecular Weight : 235.19 g/mol
  • CAS Number : 5432-04-2

The structural features of this compound suggest potential interactions with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways.

Mechanisms of Biological Activity

Research indicates that benzoic acid derivatives can influence several biological processes:

  • Anti-inflammatory Activity : Studies have shown that compounds related to benzoic acid can exhibit anti-inflammatory properties. For instance, related derivatives have been tested in carrageenan-induced edema models, demonstrating significant inhibition of inflammation .
  • Proteostasis Modulation : Recent studies suggest that derivatives of benzoic acid can enhance the activity of proteostasis networks, specifically the autophagy-lysosome pathway (ALP) and ubiquitin-proteasome pathway (UPP). This modulation can be crucial for cellular health and longevity, potentially offering therapeutic avenues for age-related diseases .
  • Cytotoxicity : Some studies have evaluated the cytotoxic effects of benzoic acid derivatives against various cancer cell lines. The presence of specific functional groups in this compound may enhance its efficacy in targeting cancer cells through apoptosis induction or cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatorySignificant reduction in edema in animal models
Proteostasis modulationEnhanced activity of ALP and UPP pathways
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study: Anti-inflammatory Effects

In a recent study, this compound was administered to rats subjected to carrageenan-induced paw edema. The compound demonstrated a dose-dependent reduction in inflammation, comparable to standard anti-inflammatory drugs like diclofenac. The study measured edema inhibition rates, showing reductions between 48.9% and 63.1% at varying doses .

Case Study: Proteostasis Enhancement

Another investigation focused on the impact of benzoic acid derivatives on cellular protein degradation systems. The results indicated that this compound significantly activated cathepsins B and L, enzymes critical for protein turnover. This activation suggests a potential role for the compound in enhancing cellular stress responses and mitigating age-related decline in proteostasis .

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